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Compound of Interest

Compound Name: Pentane-2,3,4-trione 3-oxime

Cat. No.: B1417506 Get Quote

Isonitrosoacetylacetone, also known as 3-hydroxyimino-2,4-pentanedione, is a derivative of

acetylacetone where the active methylene group has been functionalized with a hydroxyimino

(oxime) group. This structural modification transforms the classic β-diketone into a highly

versatile chelating agent and a valuable synthetic intermediate. The introduction of the oxime

moiety imparts ambidentate character, allowing it to coordinate with metal ions through multiple

donor atoms, and provides a reactive site for the synthesis of complex heterocyclic molecules.

Its ability to form stable metal complexes has positioned it as a compound of interest in

analytical chemistry, catalysis, and the development of novel bioactive agents.[1][2]

Synthesis and Purification
The most common and direct method for preparing isonitrosoacetylacetone is the nitrosation of

the active methylene carbon of acetylacetone. This reaction is typically performed in an acidic

aqueous medium using sodium nitrite.

Causality of Experimental Design: The reaction mechanism involves the formation of a nitrous

acidium ion (H₂O⁺-NO) or a nitrosonium ion (NO⁺) in the acidic solution, which then acts as the

electrophile. The enol form of acetylacetone performs an electrophilic attack on the nitrosonium

ion. The choice of an acidic medium is critical as it facilitates the formation of the active

nitrosating agent.[3] The temperature is kept low to minimize the decomposition of nitrous acid

and prevent side reactions.
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Experimental Protocol: Synthesis of
Isonitrosoacetylacetone
Methodology:

Preparation of Reactant Solution: Dissolve acetylacetone (e.g., 0.1 mol) in a suitable solvent

such as glacial acetic acid or aqueous ethanol in a three-necked flask equipped with a

mechanical stirrer and a dropping funnel. Cool the flask in an ice-salt bath to maintain a

temperature of 0–5 °C.

Nitrosation: Prepare a solution of sodium nitrite (NaNO₂, e.g., 0.1 mol) in water. Add this

solution dropwise to the stirred acetylacetone solution over a period of 1-2 hours, ensuring

the temperature does not rise above 5 °C.

Reaction Completion and Isolation: After the addition is complete, continue stirring the

mixture in the ice bath for an additional 2 hours. The product, isonitrosoacetylacetone, will

precipitate as a crystalline solid.

Purification (Self-Validating System): Collect the crude product by vacuum filtration and wash

it with cold water to remove unreacted salts and acid. The purity of the product can be

substantially improved by recrystallization from a suitable solvent, such as ethanol or an

ethanol-water mixture. The self-validating aspect of this step is the attainment of a sharp,

constant melting point after successive recrystallizations, indicating high purity. The product

typically appears as colorless to pale yellow crystals.[3]
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Caption: Workflow for the synthesis of isonitrosoacetylacetone.

Structural and Physicochemical Properties
Tautomerism: The Oxime-Nitroso Equilibrium
Like its parent compound, isonitrosoacetylacetone exists as a mixture of tautomers. The

primary equilibrium is between the keto-oxime form and the nitroso-enol form. Spectroscopic

evidence and theoretical calculations indicate that the keto-oxime tautomer is generally the

more stable and predominant form. This stability is attributed to the greater strength of the C=N

double bond in the oxime compared to the N=O double bond in the nitroso form, a

consequence of the difference in electronegativity between the constituent atoms.

Note: The DOT language does not support direct image embedding in this context. The

diagram illustrates the equilibrium between the less stable Nitroso-Enol tautomer and the more

stable Keto-Oxime tautomer.

Caption: Tautomeric equilibrium in isonitrosoacetylacetone.

Physicochemical Data
The key physical and chemical properties of isonitrosoacetylacetone are summarized below.

Property Value Source(s)

IUPAC Name
3-(Hydroxyimino)pentane-2,4-

dione
-

Molecular Formula C₅H₇NO₃ -

Molar Mass 129.11 g/mol -

Appearance
Colorless to pale yellow

crystalline powder
-

Melting Point 75-77 °C (Decomposes) -

pKa ~7.4 Inferred from related oximes
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Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of isonitrosoacetylacetone, with

characteristic signals corresponding to its functional groups.

Spectroscopy
Wavenumber
(cm⁻¹)/Chemical Shift (δ,
ppm)

Assignment and
Interpretation

FT-IR ~3300-3100 (broad)
O-H stretch of the oxime

group, often hydrogen-bonded.

~1710 and ~1680

C=O stretching vibrations of

the two ketone groups. The

presence of two bands

suggests an asymmetric

environment.

~1640
C=N stretching of the oxime

group.

~980 N-O stretching vibration.

¹H NMR ~11.0-12.0 (singlet, broad)

O-H proton of the oxime group.

Its broadness is due to

hydrogen bonding and

exchange.

~2.4 (singlet)

Protons of the two equivalent

methyl (CH₃) groups adjacent

to the carbonyls.

¹³C NMR ~200 and ~195 Carbonyl carbons (C=O).

~155 Oximino carbon (C=N).

~28 Methyl carbons (-CH₃).

Coordination Chemistry: An Ambidentate Ligand
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The true versatility of isonitrosoacetylacetone is revealed in its coordination chemistry.

Deprotonation of the oxime proton yields an anion that acts as a powerful chelating agent. It is

an ambidentate ligand, capable of coordinating to a metal center through different donor atoms,

primarily the nitrogen of the oxime and one of the carbonyl oxygens.

This N,O-bidentate chelation forms a stable five-membered ring with the metal ion. In some

complexes, particularly with Schiff base derivatives of isonitrosoacetylacetone, linkage

isomerism is observed where the ligand coordinates through the oxime nitrogen in one part of

the molecule and the oxime oxygen in another.[4] This dual bonding capability allows for the

formation of structurally diverse metal complexes with varying electronic and steric properties.

General Protocol: Synthesis of a Nickel(II) Complex
Ligand Solution: Dissolve isonitrosoacetylacetone (2 molar equivalents) in hot ethanol.

Metal Salt Solution: In a separate flask, dissolve Nickel(II) chloride hexahydrate (1 molar

equivalent) in a minimal amount of water or ethanol.

Complexation: Slowly add the metal salt solution to the hot ligand solution with constant

stirring. A change in color and the formation of a precipitate indicate complex formation.

pH Adjustment: If necessary, add a few drops of a weak base (e.g., sodium acetate solution)

to facilitate the deprotonation of the ligand and promote chelation.

Isolation and Purification: Cool the mixture and collect the precipitated complex by vacuum

filtration. Wash the solid with ethanol and then diethyl ether to remove any unreacted starting

materials. Dry the complex in a desiccator. The resulting

bis(isonitrosoacetylacetonato)nickel(II) complex is typically a colored, stable solid.[4]

Caption: Primary N,O-bidentate coordination mode of isonitrosoacetylacetone.

Reactivity and Applications
Precursor for Heterocyclic Synthesis
The adjacent carbonyl and oxime functionalities make isonitrosoacetylacetone an excellent

starting material for synthesizing various five- and six-membered heterocyclic compounds,
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such as isoxazoles, pyrazoles, and pyridazines. These heterocyclic cores are prevalent in

many pharmaceuticals and bioactive molecules.[1]

Analytical Chemistry
As a potent chelating agent, isonitrosoacetylacetone and its derivatives can be used for the

selective detection, separation, and quantification of metal ions. The formation of intensely

colored complexes allows for spectrophotometric analysis, while its ability to form insoluble

precipitates with certain metals can be exploited for gravimetric analysis.[5][6]

Drug Development and Biological Activity
The ability of isonitrosoacetylacetone to chelate essential metal ions is a key mechanism of

action for many antimicrobial and anticancer drugs.[2] Metal ions play crucial roles in the active

sites of many enzymes necessary for pathogen survival. Chelating agents can sequester these

ions, disrupting enzymatic function and inhibiting microbial growth.[7] The metal complexes of

isonitrosoacetylacetone and its derivatives are therefore promising candidates for screening as

new therapeutic agents. Studies on related ligands have shown that their metal complexes

often exhibit enhanced biological activity compared to the free ligands.[1][8]

Conclusion
Isonitrosoacetylacetone is a multifunctional molecule whose chemical properties make it a

valuable tool in both synthetic and applied chemistry. Its straightforward synthesis, well-defined

tautomeric structure, and versatile coordination behavior underscore its importance. For

researchers in drug development, its role as a precursor to bioactive heterocycles and its

potential as a metal-chelating therapeutic agent offer fertile ground for future investigation.

Further exploration of its coordination chemistry with a wider range of transition metals and

lanthanides, along with comprehensive screening of the biological activities of the resulting

complexes, will undoubtedly unlock new applications in medicine and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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